2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid
Description
The compound 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by:
- A thiazole core with a carboxylic acid group at position 3.
- A propan-2-yl (isopropyl) substituent at position 4.
- A complex amide-linked side chain at position 2, comprising a cyclooctylamino group attached to a 4-oxobutanoyl moiety.
Properties
Molecular Formula |
C19H29N3O4S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[[4-(cyclooctylamino)-4-oxobutanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C19H29N3O4S/c1-12(2)17-16(18(25)26)22-19(27-17)21-15(24)11-10-14(23)20-13-8-6-4-3-5-7-9-13/h12-13H,3-11H2,1-2H3,(H,20,23)(H,25,26)(H,21,22,24) |
InChI Key |
UNFPETUDMGSPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCC(=O)NC2CCCCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the cyclooctylamino group, and the attachment of the carboxylic acid group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Thiazole-4-Carboxylic Acid Derivatives
The following table summarizes key structural and functional differences between the target compound and related thiazole derivatives:
Key Research Findings
Metabolic and Binding Properties
- Thiazole derivatives with nitro or aromatic groups (e.g., ’s 2-amino-4-(5-nitro-2-furyl)thiazole) undergo prostaglandin hydroperoxidase-mediated metabolism, leading to covalent binding with nucleic acids .
- The tert-BOC-protected analog () shows improved stability, suggesting that modifying the position 2 substituent can tune metabolic pathways .
Electronic and Solubility Effects
- The 4-isopropylphenyl analog () demonstrates how aromatic substituents can introduce π-π stacking interactions, useful in targeting hydrophobic enzyme pockets .
Biological Activity
Chemical Structure and Properties
COA is characterized by its unique thiazole backbone, which is essential for its biological activity. The chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
The biological activity of COA is primarily attributed to its interaction with specific biological targets. Research indicates that COA may exert its effects through:
- Inhibition of Enzymatic Activity : COA has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Modulation of Signaling Pathways : The compound appears to influence various signaling pathways, potentially affecting cell proliferation and apoptosis.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that COA exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects : COA has demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have reported that COA possesses antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.
In Vitro Studies
- A study conducted on breast cancer cell lines revealed that COA significantly reduced cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM. The compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
| Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 5 | 45 | Apoptosis via caspase activation |
| PC-3 (Prostate) | 10 | 30 | Cell cycle arrest |
In Vivo Studies
In animal models, COA was administered to evaluate its anti-tumor efficacy. Results indicated a significant reduction in tumor size compared to control groups, alongside a marked decrease in inflammatory markers within the tumor microenvironment .
Pharmacokinetics
Research on the pharmacokinetics of COA suggests favorable absorption and distribution characteristics. The compound demonstrates moderate bioavailability and a half-life suitable for therapeutic use, although further studies are required to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
